![molecular formula C13H16Cl2N2O3S B1416528 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 1087784-08-4](/img/structure/B1416528.png)
3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Overview
Description
“3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide” is a chemical compound with the CAS Number: 1087784-08-4 . It is a versatile material used in scientific research. Its unique structure enables it to be employed in various studies, ranging from drug development to molecular biology investigations.
Molecular Structure Analysis
The molecular weight of this compound is 351.25 . The IUPAC name is 3-chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide . The Inchi Code is 1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.25 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Scientific Research Applications
Drug Development
The pyrrolidine ring present in this compound is a common feature in many biologically active molecules. Its inclusion in drug design can enhance the pharmacokinetic properties of new drugs due to its non-planarity and potential for increased three-dimensional coverage . This compound could be used as a precursor in the synthesis of novel drug candidates, particularly those targeting neurological disorders where pyrrolidine structures are often beneficial.
Organometallic Chemistry
The benzylic position in this compound is reactive and can undergo various organometallic reactions. This makes it a potential candidate for use in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
properties
IUPAC Name |
3-chloro-N-(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXOAWGDZGRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168456 | |
Record name | 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide | |
CAS RN |
1087784-08-4 | |
Record name | 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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